Britannilactone
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Overview
Description
Britannilactone is a sesquiterpene lactone derived from the plant Inula britannica. It is known for its various biological activities, including anti-inflammatory and anti-tumor properties . This compound has been the subject of numerous studies due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Britannilactone can be synthesized through various chemical routes. One common method involves the extraction from Inula britannica using solvents followed by purification processes such as chromatography . The synthetic route typically involves the cyclization of precursor molecules under specific conditions to form the lactone ring structure.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Inula britannica plants. The process includes harvesting the plant material, drying, and then extracting the active compound using solvents. The crude extract is then purified using techniques like high-performance liquid chromatography (HPLC) to obtain this compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Britannilactone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of epoxides or hydroxylated derivatives .
Scientific Research Applications
Britannilactone has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Used in the development of pharmaceuticals and as a natural product in traditional medicine.
Mechanism of Action
Britannilactone exerts its effects through various molecular targets and pathways. One key mechanism involves the inhibition of the NLRP3 inflammasome, which plays a crucial role in the inflammatory response. By inhibiting this pathway, this compound reduces the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α . Additionally, this compound has been shown to modulate other signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-O-acetylbritannilactone: A derivative of this compound with similar biological activities.
Hydroxylantolactone: Another sesquiterpene lactone with anti-inflammatory properties.
8-epi-ivangustin: A sesquiterpene lactone with cytotoxic properties against tumor cells.
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to interact with a variety of biological targets. Its ability to inhibit the NLRP3 inflammasome and modulate multiple signaling pathways makes it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
4-hydroxy-5-(5-hydroxypentan-2-yl)-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-8(5-4-6-16)12-9(2)7-11-13(14(12)17)10(3)15(18)19-11/h8,11,13-14,16-17H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZIGQFYGXSPCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2C(C1)OC(=O)C2=C)O)C(C)CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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